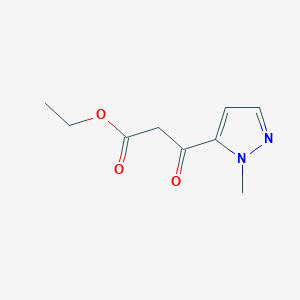
4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability under various conditions .作用機序
6-Chloro-1-methylpiperidin-4-ol acts as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the enzyme’s active site and disrupting its normal function. It also acts as a ligand in the synthesis of metal complexes, binding to the metal ions and forming a stable complex.
Biochemical and Physiological Effects
6-Chloro-1-methylpiperidin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, including cytochrome P450. In addition, it has been shown to bind to metal ions and form a stable complex. It has also been shown to bind to proteins and inhibit their activity.
実験室実験の利点と制限
The main advantage of using 6-Chloro-1-methylpiperidin-4-ol in laboratory experiments is its low cost and availability. It is also easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is toxic and should be handled with care.
将来の方向性
There are several potential future directions for research on 6-Chloro-1-methylpiperidin-4-ol. One potential direction is to explore its potential use as a therapeutic agent, as it has been shown to inhibit the activity of certain enzymes and bind to metal ions. In addition, further research could be done on its mechanism of action and its potential side effects. Additionally, more research could be done to explore its potential use in drug delivery systems and its ability to bind to proteins. Finally, further research could be done to explore its potential use as a catalyst in the synthesis of other compounds.
合成法
6-Chloro-1-methylpiperidin-4-ol can be synthesized from 1-methylpiperidine and chloroacetic acid via a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 30 minutes. The reaction is complete when the desired product is isolated by filtration and recrystallization.
科学的研究の応用
6-Chloro-1-methylpiperidin-4-ol is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as an inhibitor of certain enzymes. It has also been used as a ligand in the synthesis of metal complexes. In addition, 6-Chloro-1-methylpiperidin-4-ol has been used as a model compound to study the binding of drugs to proteins.
Safety and Hazards
特性
IUPAC Name |
4-(6-chloropyridin-2-yl)-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14-7-5-11(15,6-8-14)9-3-2-4-10(12)13-9/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYITQHDNRJEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=NC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225112-34-5 |
Source


|
| Record name | 4-(6-CHLORO-2-PYRIDINYL)-1-METHYL-4-PIPERIDINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)

![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2900231.png)
![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)

![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)


